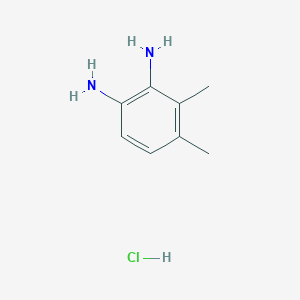
3,4-Dimethylbenzene-1,2-diamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dimethylbenzene-1,2-diamine hydrochloride is an organic compound with the molecular formula C8H12N2·HCl It is a derivative of benzene, featuring two methyl groups and two amine groups attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dimethylbenzene-1,2-diamine hydrochloride typically involves the nitration of 3,4-dimethylaniline followed by reduction. The nitration step introduces nitro groups, which are subsequently reduced to amine groups using reducing agents such as iron powder and hydrochloric acid.
Industrial Production Methods: Industrial production methods often involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions: 3,4-Dimethylbenzene-1,2-diamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can further modify the amine groups.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like bromine or chlorine in the presence of a catalyst can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce halogenated derivatives.
Scientific Research Applications
3,4-Dimethylbenzene-1,2-diamine hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the study of enzyme interactions and as a building block for biologically active molecules.
Industry: It is used in the production of dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of 3,4-Dimethylbenzene-1,2-diamine hydrochloride involves its interaction with specific molecular targets. The amine groups can form hydrogen bonds and interact with enzymes or receptors, influencing biological pathways. The exact mechanism depends on the specific application and the molecular targets involved.
Comparison with Similar Compounds
4-Chloro-3-methylbenzene-1,2-diamine hydrochloride: This compound has a similar structure but includes a chlorine atom, which can alter its reactivity and applications.
1,4-Dimethylbenzene: Lacks the amine groups, making it less reactive in certain chemical reactions.
Uniqueness: 3,4-Dimethylbenzene-1,2-diamine hydrochloride is unique due to the presence of both methyl and amine groups, which provide a balance of reactivity and stability. This makes it a versatile compound for various synthetic and research applications.
Properties
Molecular Formula |
C8H13ClN2 |
|---|---|
Molecular Weight |
172.65 g/mol |
IUPAC Name |
3,4-dimethylbenzene-1,2-diamine;hydrochloride |
InChI |
InChI=1S/C8H12N2.ClH/c1-5-3-4-7(9)8(10)6(5)2;/h3-4H,9-10H2,1-2H3;1H |
InChI Key |
RWBRRTPMAGIAQB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)N)N)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



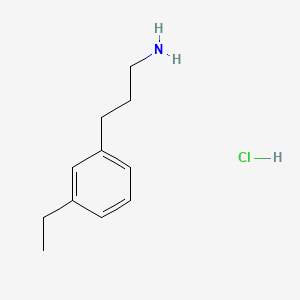
![1-[(4-Chlorophenyl)(phenyl)methyl]-4-({4-methyl-2-oxabicyclo[2.1.1]hexan-1-yl}methyl)piperazine dihydrochloride](/img/structure/B13497621.png)
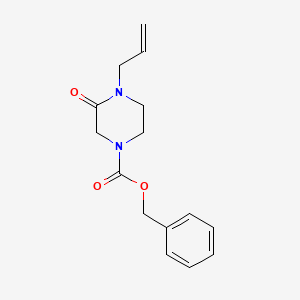

![2,2-Difluoro-2-[5-(trifluoromethyl)-1,3-thiazol-2-yl]acetic acid](/img/structure/B13497635.png)
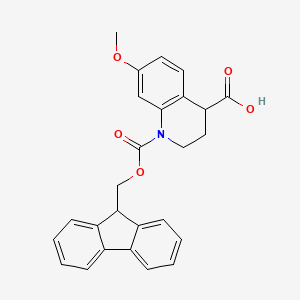

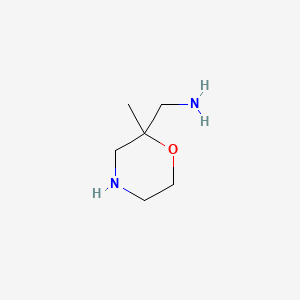

![Methyl 2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]prop-2-enoate](/img/structure/B13497655.png)
![2-(Propan-2-yl)-2-azaspiro[3.3]heptan-6-amine dihydrochloride](/img/structure/B13497665.png)
![(3S)-3-{[4-(2-methoxyethoxy)quinolin-2-yl]formamido}-N,4-dimethylpentanamide](/img/structure/B13497675.png)

